4-(6-Chloropyrazin-2-yl)benzoic acid 4-(6-Chloropyrazin-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1086379-53-4
VCID: VC2624136
InChI: InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
SMILES: C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O
Molecular Formula: C11H7ClN2O2
Molecular Weight: 234.64 g/mol

4-(6-Chloropyrazin-2-yl)benzoic acid

CAS No.: 1086379-53-4

Cat. No.: VC2624136

Molecular Formula: C11H7ClN2O2

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chloropyrazin-2-yl)benzoic acid - 1086379-53-4

Specification

CAS No. 1086379-53-4
Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
IUPAC Name 4-(6-chloropyrazin-2-yl)benzoic acid
Standard InChI InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
Standard InChI Key CFAXENPLOVZDDF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O

Introduction

Chemical Identity and Structure

Identifiers and Nomenclature

4-(6-Chloropyrazin-2-yl)benzoic acid is uniquely identified through several standardized chemical identifiers and nomenclature systems. The compound is registered with CAS number 1086379-53-4, providing a definitive reference point in chemical databases and literature. Its IUPAC name, 4-(6-chloropyrazin-2-yl)benzoic acid, describes the precise structural arrangement featuring a benzoic acid connected at the para position to a chloropyrazine ring . For computational and database purposes, the compound is represented by its Standard InChI: InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16), and its corresponding InChIKey: CFAXENPLOVZDDF-UHFFFAOYSA-N . These identifiers ensure unambiguous identification across chemical databases and literature. In the PubChem database, the compound is assigned the Compound ID (CID) 28875466, facilitating access to comprehensive structural and property information .

Molecular Structure and Properties

The molecular structure of 4-(6-Chloropyrazin-2-yl)benzoic acid consists of a benzoic acid moiety connected at the para position to a pyrazine ring, which bears a chlorine atom at the 6-position. This arrangement creates a planar aromatic system with extended π-conjugation, influencing its physicochemical properties and potential interactions with biological targets. The compound has a molecular formula of C11H7ClN2O2, corresponding to a molecular weight of 234.64 g/mol . The structural features include two nitrogen atoms in the pyrazine ring, a carboxylic acid group, and a chlorine substituent, creating a molecule with multiple potential interaction sites for hydrogen bonding and other non-covalent interactions. The structural representation can be defined using SMILES notation: C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O, which precisely delineates the atomic connectivity and bond arrangements within the molecule .

Physical and Chemical Properties

Physical Characteristics

4-(6-Chloropyrazin-2-yl)benzoic acid possesses distinct physical properties that influence its behavior in various chemical environments and biological systems. The compound has a monoisotopic mass of 234.0196052 Da, which is crucial for mass spectrometric identification and analysis . Its topological polar surface area (TPSA) is calculated to be 63.1 Ų, indicating moderate capacity for penetrating cell membranes while maintaining sufficient water solubility . The compound demonstrates a calculated partition coefficient (XLogP3-AA) of 1.9, suggesting a balanced lipophilicity that allows for both aqueous solubility and membrane permeability, properties essential for potential pharmaceutical applications . With 16 heavy atoms and a complexity value of 254, the molecule exhibits a moderate structural complexity that influences its conformational flexibility and potential interactions with biological macromolecules . The compound contains one hydrogen bond donor (the carboxylic acid group) and four hydrogen bond acceptors (two pyrazine nitrogens, two oxygens in the carboxylic acid), creating multiple opportunities for intermolecular interactions in biological systems .

Chemical Reactivity

The chemical reactivity of 4-(6-Chloropyrazin-2-yl)benzoic acid is largely determined by its functional groups and electronic structure. The carboxylic acid moiety exhibits typical acidic properties, allowing for salt formation with bases and potential esterification reactions with alcohols under appropriate conditions. The presence of the chlorine atom on the pyrazine ring creates an electron-deficient site susceptible to nucleophilic aromatic substitution reactions, particularly under basic conditions or with strong nucleophiles. This reactivity pattern is exemplified in related research where similar chloropyrazine derivatives undergo displacement reactions with amines or other nucleophiles to create more complex structures . The pyrazine ring itself possesses moderate electron-deficiency due to its two nitrogen atoms, making it less reactive toward electrophilic aromatic substitution compared to benzene but potentially more susceptible to nucleophilic attack. The compound possesses two rotatable bonds, contributing to its conformational flexibility and adaptability when interacting with biological targets . These chemical characteristics collectively determine the compound's stability, reactivity profile, and potential for derivatization in medicinal chemistry applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(6-Chloropyrazin-2-yl)benzoic acid typically employs palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling between appropriate boronic acid derivatives and halopyrazines. Based on the synthetic approaches used for structurally related compounds, a common route would involve the reaction between 2,6-dichloropyrazine and 4-(carboxymethyl)phenylboronic acid or 4-carboxyphenylboronic acid, followed by selective functionalization or hydrolysis if needed . This synthetic strategy exploits the differential reactivity of the chlorine substituents on the pyrazine ring, allowing for regioselective coupling reactions. Alternative approaches might involve the oxidation of corresponding aldehydes or alcohols to the carboxylic acid stage after the cross-coupling reaction has been performed. The synthesis of related pyrazine derivatives described in literature often begins with commercially available dichloropyrazines, which undergo sequential functionalization to introduce the desired substituents at specific positions . For instance, a potential route might involve an initial Suzuki coupling followed by hydrolysis of an ester precursor to generate the target carboxylic acid functionality.

Laboratory Preparation Methods

Laboratory preparation of 4-(6-Chloropyrazin-2-yl)benzoic acid requires careful consideration of reaction conditions and purification techniques to ensure high yield and purity. Based on synthetic protocols for similar compounds, a typical procedure might involve the use of Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts in the presence of a base such as K2CO3 or Na2CO3, with the reaction conducted in a mixture of dioxane/water or another suitable solvent system . The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification typically involves extraction with organic solvents, washing with aqueous solutions to remove inorganic salts, and column chromatography for final purification. If the synthesis proceeds through an ester intermediate (methyl 4-(6-chloropyrazin-2-yl)benzoate), the subsequent hydrolysis would be performed under basic conditions (NaOH or LiOH in THF/water), followed by acidification to obtain the free carboxylic acid. Alternative preparation methods might involve microwave-assisted synthesis to reduce reaction times and potentially increase yields, particularly for the cross-coupling step. The final product characterization typically includes NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm the structural integrity and purity of the compound.

Biological Activity and Applications

Research Applications

Analytical Methods

Detection and Quantification

Detection and quantification of 4-(6-Chloropyrazin-2-yl)benzoic acid can be accomplished through various analytical techniques, each offering distinct advantages depending on the application context. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection represents a primary method for quantitative analysis, exploiting the compound's aromatic structure and extended conjugation that result in strong UV absorption. Typical HPLC conditions might involve reversed-phase columns (C18) with gradient elution using acetonitrile/water mobile phases containing small amounts of formic acid or phosphate buffer to control the ionization of the carboxylic acid group. For more sensitive and specific detection, liquid chromatography-mass spectrometry (LC-MS) can be employed, monitoring the characteristic molecular ion ([M+H]⁺ = 235.0) or fragment ions in multiple reaction monitoring (MRM) mode. Gas chromatography (GC) methods would typically require derivatization of the carboxylic acid group to enhance volatility, such as methylation to form the corresponding methyl ester. Thin-layer chromatography (TLC) provides a rapid screening method, typically using silica gel plates and appropriate solvent systems (e.g., ethyl acetate/hexane mixtures with small amounts of acetic acid), with visualization under UV light or through specific chromogenic reagents that react with carboxylic acids or aromatic compounds.

Spectroscopic Characteristics

The spectroscopic characteristics of 4-(6-Chloropyrazin-2-yl)benzoic acid provide essential information for structural confirmation and purity assessment. In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the compound would exhibit distinctive aromatic signals for the benzoic acid protons (typically appearing as two doublets due to the para-substitution pattern) and the single proton on the pyrazine ring, along with a broad signal for the carboxylic acid proton. Carbon-13 NMR (¹³C NMR) would reveal signals corresponding to the carbonyl carbon, the halogen-bearing carbon on the pyrazine ring, and the various aromatic carbons, providing a complete structural fingerprint. Infrared (IR) spectroscopy would display characteristic absorption bands for the carbonyl stretching of the carboxylic acid (typically around 1700-1725 cm⁻¹), O-H stretching (broad band around 3000-3500 cm⁻¹), and C=N stretching from the pyrazine ring (approximately 1500-1600 cm⁻¹). Ultraviolet-visible (UV-Vis) spectroscopy would show absorption maxima reflecting the extended π-conjugation of the system, with potential bands in the 250-350 nm range. Mass spectrometry would provide the molecular ion peak at m/z 234 (negative mode) or 235 (positive mode), with characteristic isotope patterns due to the presence of chlorine (showing M and M+2 peaks in an approximately 3:1 ratio), as well as fragmentation patterns that might include loss of the carboxyl group or cleavage at the bond connecting the two ring systems.

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